molecular formula C21H32N2O5 B13740313 (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate CAS No. 105310-43-8

(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate

Cat. No.: B13740313
CAS No.: 105310-43-8
M. Wt: 392.5 g/mol
InChI Key: KSKVOYHVTYRAHL-ZFNKBKEPSA-N
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Description

(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity. The presence of the oxalate group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the aminomethyl and dibutyl groups. The final step involves the formation of the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to changes in their activity. The aminomethyl and dibutyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide
  • (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide hydrochloride

Uniqueness

The oxalate group in (Z)-2-(Aminomethyl)-N,N-dibutyl-1-phenylcyclopropanecarboxamide oxalate distinguishes it from other similar compounds. This group can influence the compound’s solubility, stability, and reactivity, making it unique for specific applications.

Properties

CAS No.

105310-43-8

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

[(1S,2R)-2-(dibutylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C19H30N2O.C2H2O4/c1-3-5-12-21(13-6-4-2)18(22)19(14-17(19)15-20)16-10-8-7-9-11-16;3-1(4)2(5)6/h7-11,17H,3-6,12-15,20H2,1-2H3;(H,3,4)(H,5,6)/t17-,19+;/m1./s1

InChI Key

KSKVOYHVTYRAHL-ZFNKBKEPSA-N

Isomeric SMILES

CCCCN(CCCC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O

Canonical SMILES

CCCCN(CCCC)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O

Origin of Product

United States

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